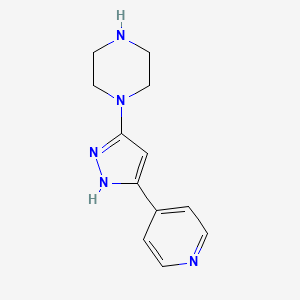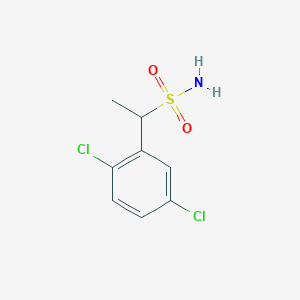
1,5-Dibromo-3-fluoro-2,4-diiodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dibromo-3-fluoro-2,4-diiodobenzene is an organohalogen compound with the molecular formula C6HBr2FI2. This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzene ring. It is a highly halogenated aromatic compound, which makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dibromo-3-fluoro-2,4-diiodobenzene can be synthesized through a multi-step process involving the halogenation of a benzene derivative. The typical synthetic route includes:
Industrial Production Methods
Industrial production of this compound may involve similar halogenation steps but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
1,5-Dibromo-3-fluoro-2,4-diiodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: Halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Stille coupling to form biaryl compounds.
Reduction Reactions: Halogen atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide (NaOCH3) in methanol.
Electrophilic Substitution: Chlorine (Cl2) in the presence of a catalyst.
Coupling Reactions: Palladium (Pd) catalysts with boronic acids or stannanes.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution Products: Compounds with different functional groups replacing the halogen atoms.
Coupling Products: Biaryl compounds with extended aromatic systems.
Reduction Products: Benzene derivatives with fewer halogen atoms.
Scientific Research Applications
1,5-Dibromo-3-fluoro-2,4-diiodobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and ligands for catalysis.
Biology: Potential use in the development of radiolabeled compounds for imaging and diagnostic purposes.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of halogenated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,5-Dibromo-3-fluoro-2,4-diiodobenzene depends on the specific chemical reactions it undergoes. In substitution reactions, the halogen atoms act as leaving groups, allowing nucleophiles or electrophiles to attack the benzene ring. In coupling reactions, the compound forms new carbon-carbon bonds through the action of palladium catalysts.
Comparison with Similar Compounds
Similar Compounds
1,3-Dibromo-5-fluorobenzene: Similar structure but lacks iodine atoms.
1,4-Diiodobenzene: Contains iodine atoms but lacks bromine and fluorine.
1,3-Dibromo-2-chloro-5-fluorobenzene: Contains chlorine instead of iodine.
Uniqueness
1,5-Dibromo-3-fluoro-2,4-diiodobenzene is unique due to the presence of multiple halogen atoms, which imparts distinct reactivity and properties. The combination of bromine, fluorine, and iodine allows for diverse chemical transformations and applications not possible with simpler halogenated benzenes.
Properties
Molecular Formula |
C6HBr2FI2 |
|---|---|
Molecular Weight |
505.69 g/mol |
IUPAC Name |
1,5-dibromo-3-fluoro-2,4-diiodobenzene |
InChI |
InChI=1S/C6HBr2FI2/c7-2-1-3(8)6(11)4(9)5(2)10/h1H |
InChI Key |
XWQYLBSJMAUZTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)I)F)I)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)hydrazine](/img/structure/B13641522.png)

![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)benzoic acid](/img/structure/B13641525.png)





